molecular formula C30H31N5O3S B14969343 7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14969343
M. Wt: 541.7 g/mol
InChI Key: HTXCNQTVENXFBQ-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-ethoxybenzaldehyde, 3-methoxybenzyl chloride, and 2-methylphenylamine. The synthesis may involve:

    Condensation Reactions: To form the triazolopyrimidine core.

    Substitution Reactions: To introduce the ethoxyphenyl and methoxybenzyl groups.

    Sulfurization: To attach the sulfanyl group.

    Amidation: To form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions may target the carboxamide group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal applications may include its use as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-2-[(3-ethoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
  • 7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

The uniqueness of 7-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern and the presence of both ethoxy and methoxy groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C30H31N5O3S

Molecular Weight

541.7 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C30H31N5O3S/c1-5-38-23-15-13-22(14-16-23)27-26(28(36)32-25-12-7-6-9-19(25)2)20(3)31-29-33-30(34-35(27)29)39-18-21-10-8-11-24(17-21)37-4/h6-17,27H,5,18H2,1-4H3,(H,32,36)(H,31,33,34)

InChI Key

HTXCNQTVENXFBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC(=CC=C4)OC)C)C(=O)NC5=CC=CC=C5C

Origin of Product

United States

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